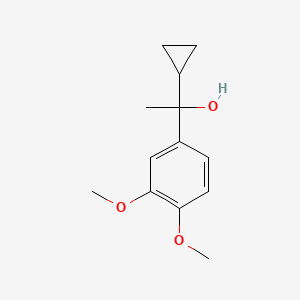

1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol

Description

BenchChem offers high-quality 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(14,9-4-5-9)10-6-7-11(15-2)12(8-10)16-3/h6-9,14H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZAPVLUWFLFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C2=CC(=C(C=C2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Methodological and Predictive Guide to the Single-Crystal X-ray Structure Determination of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol

An in-depth technical guide

Abstract: The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. For novel compounds such as 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol, a tertiary cyclopropyl carbinol of potential interest in synthetic and medicinal chemistry, single-crystal X-ray diffraction (SC-XRD) provides the definitive method for structural elucidation. In the absence of a publicly available crystal structure, this guide presents a comprehensive, field-proven methodology for its determination. We provide expert guidance on the synthesis and purification of the target compound, detail a suite of crystallization strategies, outline a rigorous protocol for SC-XRD data collection and refinement, and offer a predictive analysis of the expected structural features. This document serves as a practical whitepaper for researchers and drug development professionals aiming to characterize this and similar novel small molecules.

Introduction and Rationale

1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol belongs to the class of cyclopropyl carbinols, which are valuable intermediates in organic synthesis due to the unique reactivity of the strained cyclopropyl group. The presence of the 3,4-dimethoxyphenyl (veratryl) moiety, a common feature in biologically active natural products and pharmaceuticals, suggests its potential for further investigation.

Determining the single-crystal X-ray structure of this molecule is paramount for several reasons:

-

Unambiguous Stereochemistry: It provides absolute confirmation of the molecular connectivity and conformation in the solid state.

-

Intermolecular Interactions: It reveals the precise nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern crystal packing and influence physical properties like melting point and solubility.

-

Conformational Analysis: It offers insight into the preferred spatial orientation of the flexible cyclopropyl, hydroxyl, and dimethoxyphenyl groups, which is crucial for computational modeling and structure-activity relationship (SAR) studies.

This guide provides a self-validating workflow, from chemical synthesis to final crystallographic analysis, enabling researchers to obtain a high-quality crystal structure.

Synthesis and High-Purity-Grade Purification

A prerequisite for successful crystallization is the availability of starting material of the highest possible purity (>99.5%). The most direct and reliable synthetic route to the title compound is the Grignard reaction.

Proposed Synthetic Protocol: Grignard Reaction

The synthesis involves the nucleophilic addition of cyclopropylmagnesium bromide to the electrophilic carbonyl carbon of 3',4'-dimethoxyacetophenone.

Reaction Scheme:

Step-by-Step Experimental Protocol:

-

Grignard Reagent Preparation:

-

To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings (1.2 eq).

-

Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of cyclopropyl bromide (1.1 eq) in anhydrous THF via an addition funnel, maintaining a gentle reflux. The disappearance of the magnesium and formation of a cloudy grey solution indicates the formation of the Grignard reagent.

-

-

Nucleophilic Addition:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Slowly add a solution of 3',4'-dimethoxyacetophenone (1.0 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., 9:1 to 7:3).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the target compound as a viscous oil or low-melting solid.

-

Crystallization Strategies for Single-Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The presence of a hydroxyl group for hydrogen bonding and a moderately flexible backbone requires a systematic screening of conditions.

Primary Crystallization Techniques

A multi-pronged screening approach is recommended. The following methods should be attempted in parallel using a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol).

-

Slow Evaporation:

-

Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent in a small vial.

-

Cover the vial with a cap containing a few pinholes.

-

Allow the solvent to evaporate slowly over several days in a vibration-free environment.

-

-

Vapor Diffusion (Liquid-Liquid):

-

Dissolve 5-10 mg of the compound in a small volume (0.5 mL) of a good solvent (e.g., dichloromethane).

-

Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is less soluble (e.g., hexane).

-

The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility, promoting crystal growth.

-

-

Cooling Crystallization:

-

Prepare a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) at a slightly elevated temperature (e.g., 40 °C).

-

Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C).

-

The diagram below illustrates the decision-making workflow for these crystallization experiments.

Caption: Workflow for screening and optimizing crystallization conditions.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable crystals are obtained, the following protocol ensures the collection of high-quality data for structure determination.

Step-by-Step Data Collection and Refinement Protocol

-

Crystal Selection and Mounting:

-

Under a polarized light microscope, select a well-formed crystal with sharp edges and no visible defects.

-

Mount the crystal on a cryoloop using a minimal amount of cryoprotectant oil (e.g., Paratone-N).

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer goniometer. This minimizes thermal motion and radiation damage.

-

-

Data Collection:

-

Use a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).

-

Perform an initial unit cell determination.

-

Based on the crystal system and unit cell parameters, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data.

-

-

Data Reduction and Integration:

-

Process the raw diffraction images using software such as SAINT or XDS. This step integrates the intensity of each reflection and applies corrections for Lorentz and polarization effects.

-

Apply an absorption correction (e.g., multi-scan using SADABS).

-

-

Structure Solution and Refinement:

-

Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT or olex2.solve). This step provides an initial model of the molecular structure.

-

Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL). The refinement process involves:

-

Assigning atom types and locating all non-hydrogen atoms.

-

Refining atomic coordinates and anisotropic displacement parameters.

-

Locating hydrogen atoms from the difference Fourier map or placing them in calculated positions.

-

Finalizing the refinement until the model converges, as indicated by stable R-factors and a flat residual electron density map.

-

-

The diagram below outlines the workflow from a mounted crystal to a validated structure.

Caption: Workflow for SC-XRD data processing and structure refinement.

Predictive Structural Analysis

Based on fundamental chemical principles, we can anticipate several key features in the crystal structure.

Expected Molecular Conformation and Interactions

-

Hydrogen Bonding: The tertiary hydroxyl group is the primary hydrogen bond donor. It is expected to form a strong intermolecular O-H···O hydrogen bond with an acceptor. The most likely acceptors are the oxygen atoms of the methoxy groups or the hydroxyl group of a neighboring molecule, leading to the formation of dimers or chains.

-

Conformation: Steric hindrance will likely force the cyclopropyl and 3,4-dimethoxyphenyl rings to adopt a staggered or gauche conformation relative to each other around the C(OH)-C(ipso) bond. The orientation of the two methoxy groups relative to the phenyl ring will also be a key conformational feature.

The diagram below shows the predicted molecular structure and highlights the key sites for intermolecular interactions.

Caption: Predicted structure with key hydrogen bonding sites identified.

Crystallographic Data Summary

The final output of the analysis will be a Crystallographic Information File (CIF) and a summary table. The table below serves as a template for reporting the key crystallographic parameters.

| Parameter | Value |

| Chemical Formula | C₁₄H₂₀O₃ |

| Formula Weight | 236.31 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | To be determined |

| Calculated Density (g/cm³) | To be determined |

| Temperature (K) | 100(2) K |

| Radiation (λ, Å) | Mo Kα (0.71073) or Cu Kα (1.54184) |

| Final R₁ [I > 2σ(I)] | To be determined |

| wR₂ (all data) | To be determined |

| Goodness-of-fit (S) | To be determined |

| CCDC Deposition Number | To be assigned upon deposition |

Conclusion

This technical guide provides a robust and scientifically grounded framework for the complete structural elucidation of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol by single-crystal X-ray diffraction. By following the detailed protocols for synthesis, purification, crystallization, and data analysis, researchers can confidently determine the precise three-dimensional structure of this and analogous compounds. The resulting structural information is invaluable, providing a solid foundation for understanding the molecule's properties and for its rational application in drug design, catalysis, and materials science.

References

-

Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325. [Link]

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

physical characteristics of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol

Executive Summary

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol, a molecule of significant interest to researchers in medicinal chemistry and drug development. By integrating a tertiary alcohol, a cyclopropyl ring, and a dimethoxy-substituted phenyl group, this compound presents a unique structural scaffold. This document delineates its fundamental properties, offers detailed protocols for its analytical characterization, proposes a robust synthetic pathway, and discusses critical handling and safety considerations. The insights herein are grounded in established chemical principles and spectroscopic theory, designed to equip scientists with the foundational knowledge required for its effective use in research and development.

Introduction: A Molecule of Synthetic Potential

1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol (CAS No: 1339438-00-4) is a tertiary alcohol distinguished by its unique combination of functional groups.[1][2] The structure incorporates a strained cyclopropyl moiety, known to act as a bioisostere for phenyl groups or unsaturated bonds, a 3,4-dimethoxyphenyl (veratryl) group common in pharmacologically active compounds, and a tertiary carbinol center. This amalgamation suggests its utility as a versatile building block for creating complex molecular architectures with potential therapeutic applications. Understanding its fundamental physical and spectroscopic properties is the first critical step for any researcher aiming to incorporate it into a synthetic workflow. This guide serves as a detailed technical resource, moving beyond simple data points to explain the scientific rationale behind its characterization.

Caption: Chemical structure of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments, influencing everything from reaction conditions to formulation. While extensive empirical data for this specific molecule is not widely published, we can deduce its key characteristics from its structure.

| Property | Value | Source |

| CAS Number | 1339438-00-4 | [1][2] |

| Molecular Formula | C₁₃H₁₈O₃ | [1][2] |

| Molecular Weight | 222.29 g/mol | [1][2] |

| IUPAC Name | 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol | [1] |

| Appearance | Inferred to be a colorless to pale yellow oil or low-melting solid | Structural Analogy |

| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane) and sparingly soluble in water. | Structural Analysis |

| Storage | Store at room temperature. | [1] |

Expert Insight: The presence of the hydroxyl (-OH) group allows for hydrogen bonding, suggesting a higher boiling point than a non-hydroxylated analog of similar molecular weight. However, the bulky cyclopropyl and phenyl groups may sterically hinder intermolecular hydrogen bonding to some extent. Its overall structure is predominantly nonpolar, predicting good solubility in organic solvents, a critical factor for its use in synthesis.

Spectroscopic and Analytical Characterization: A Validating Framework

A robust analytical framework is essential to confirm the identity and purity of any chemical compound. The following sections detail the expected spectroscopic signatures for 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol, providing a self-validating system for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. The predicted spectra for this molecule are highly characteristic.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Aromatic Protons (δ ≈ 6.8-7.0 ppm): The 1,2,4-trisubstituted phenyl ring will produce three signals, likely appearing as a doublet, a singlet-like signal, and a doublet of doublets, integrating to 1H each.

-

Methoxy Protons (δ ≈ 3.8-3.9 ppm): Two sharp singlets, each integrating to 3H, are expected for the two non-equivalent methoxy groups.

-

Hydroxyl Proton (δ ≈ 1.5-2.5 ppm): A broad singlet that is exchangeable with D₂O. Its chemical shift can vary with concentration and solvent.

-

Methyl Protons (δ ≈ 1.5 ppm): A sharp singlet integrating to 3H for the methyl group attached to the carbinol center.

-

Cyclopropyl Protons (δ ≈ 0.2-0.8 ppm): A complex series of multiplets in the upfield region, integrating to 4H, characteristic of the diastereotopic protons on the cyclopropane ring.

¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon skeleton.

-

Aromatic Carbons (δ ≈ 110-150 ppm): Six signals are expected. Two quaternary carbons attached to the methoxy groups will appear at the lower field end of this range, while the four protonated carbons will show distinct signals.

-

Carbinol Carbon (δ ≈ 75-80 ppm): The quaternary carbon atom bonded to the hydroxyl group.

-

Methoxy Carbons (δ ≈ 55-56 ppm): Two distinct signals for the two methoxy group carbons.

-

Methyl Carbon (δ ≈ 25-30 ppm): The carbon of the C-CH₃ group.

-

Cyclopropyl Quaternary Carbon (δ ≈ 20-25 ppm): The carbon of the cyclopropyl ring attached to the carbinol center.

-

Cyclopropyl CH₂ Carbons (δ ≈ 5-15 ppm): The two methylene carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for identifying key functional groups.

-

O-H Stretch (3600-3300 cm⁻¹): A strong, broad absorption band characteristic of the alcohol hydroxyl group due to hydrogen bonding.[3]

-

C-H Aromatic Stretch (3100-3000 cm⁻¹): Sharp, medium-intensity bands.

-

C-H Aliphatic Stretch (3000-2850 cm⁻¹): Medium to strong bands corresponding to the methyl, methoxy, and cyclopropyl C-H bonds.

-

C=C Aromatic Stretch (1600-1500 cm⁻¹): Two or three sharp bands of variable intensity, confirming the presence of the phenyl ring.

-

C-O Stretch (1260-1050 cm⁻¹): A strong, prominent band associated with the alcohol and ether C-O bonds.

Mass Spectrometry (MS)

MS provides crucial information on the molecular weight and structural fragments, confirming the compound's identity.

-

Molecular Ion Peak ([M]⁺): Expected at m/z ≈ 222.29, corresponding to the molecular formula C₁₃H₁₈O₃.

-

Key Fragmentation Pathways: The stability of the tertiary benzylic carbocation heavily influences fragmentation. Common fragmentation patterns would include:

-

Loss of a methyl group ([M-15]⁺) to form a stable ion at m/z ≈ 207.

-

Loss of a water molecule ([M-18]⁺) from the molecular ion.

-

Cleavage of the cyclopropyl group.

-

Formation of a highly stable dimethoxy-tropylium ion or related benzylic fragments.

-

Caption: Plausible mass spectrometry fragmentation pathway for the title compound.

Synthetic Strategy and Purification

While this molecule is commercially available, understanding its synthesis is crucial for researchers who may wish to produce derivatives or analogs.

Proposed Synthetic Protocol: Grignard Reaction

The most logical and field-proven approach to constructing a tertiary alcohol is the addition of an organometallic reagent to a ketone.

Rationale: This protocol utilizes the nucleophilic character of a Grignard reagent (methylmagnesium bromide) to attack the electrophilic carbonyl carbon of the precursor ketone, (3,4-dimethoxyphenyl)(cyclopropyl)methanone. The subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with the precursor ketone, (3,4-dimethoxyphenyl)(cyclopropyl)methanone, dissolved in anhydrous tetrahydrofuran (THF).

-

Grignard Addition: The solution is cooled to 0 °C in an ice bath. A solution of methylmagnesium bromide (typically 3.0 M in diethyl ether) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol.

Caption: Workflow for the proposed synthesis of the title compound.

Safety and Handling

Proper laboratory practice is paramount when handling any chemical substance.

-

Hazard Classification: The compound is classified as an irritant.[2] Related structures are noted to cause skin and serious eye irritation and may cause respiratory irritation.[1][4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents. The tertiary benzylic alcohol structure may be sensitive to acidic conditions, which could catalyze dehydration.

Conclusion

1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol is a structurally intriguing molecule with significant potential as a synthetic intermediate. This guide has provided a detailed technical framework of its physical characteristics, grounded in established scientific principles. The outlined spectroscopic signatures for NMR, IR, and MS serve as a reliable basis for its identification and quality control. Furthermore, the proposed synthetic workflow offers a practical and robust method for its preparation. By understanding these core attributes, researchers are well-equipped to leverage this compound's unique structural features in the pursuit of novel chemical entities.

References

-

PubChem. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3,4,5-Trimethoxyphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.

-

PubChem. (n.d.). 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse010004 1-(3,4-Dimethoxyphenyl)ethanol. Retrieved from [Link]

-

ResearchGate. (2019). Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. Retrieved from [Link]

- Google Patents. (n.d.). WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

- 1. 1-(3,4-Dimethoxyphenyl)-1-cyclopropyl ethanol 96% | CAS: 1339438-00-4 | AChemBlock [achemblock.com]

- 2. 1339438-00-4 Cas No. | 1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol | Matrix Scientific [matrixscientific.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1-(3,4-Dimethoxyphenyl)ethanol | C10H14O3 | CID 436438 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

The Potential of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol as a Novel Chiral Auxiliary: A Theoretical and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the field of asymmetric synthesis, the development of novel chiral auxiliaries is paramount for accessing enantiomerically pure compounds, a cornerstone of modern drug development. This document presents a comprehensive theoretical framework and a series of hypothetical protocols for the application of 1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol as a chiral auxiliary. While direct literature precedent for this specific application is not established, the unique structural and electronic properties of this molecule suggest significant potential. This guide is intended to serve as a foundational resource for researchers interested in exploring its utility in stereoselective transformations. We will delve into its proposed synthesis, attachment to substrates, application in asymmetric reactions, and subsequent cleavage, all grounded in established principles of stereochemical control.

Introduction: The Rationale for a New Chiral Auxiliary

The ideal chiral auxiliary should be readily available in enantiomerically pure form, easily attached to a substrate, capable of inducing high stereoselectivity in a variety of reactions, and removable under mild conditions without racemization of the product. 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol possesses several features that make it an attractive candidate:

-

Rigid Cyclopropyl Group: The cyclopropane ring provides a sterically demanding and conformationally restricted environment, which is crucial for effective facial shielding of a prochiral center.

-

Electron-Rich Dimethoxyphenyl Moiety: The 3,4-dimethoxyphenyl group can engage in π-stacking interactions and may influence the electronic environment of the reaction center. Its methoxy groups can also act as coordinating sites for Lewis acids, potentially enhancing stereochemical control.

-

Tertiary Alcohol Functionality: The hydroxyl group provides a convenient handle for attachment to substrates via ester, ether, or other linkages.

This combination of a rigid, bulky aliphatic group and an electronically defined aromatic system presents a unique platform for inducing chirality.

Synthesis of Enantiomerically Pure 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol

The first critical step is the preparation of the chiral auxiliary in its optically pure (R)- and (S)-forms. Two plausible and efficient routes are proposed.

Protocol 1: Asymmetric Reduction of 1-(3,4-Dimethoxyphenyl)cyclopropyl Methyl Ketone

This is a highly attractive method for directly obtaining the desired enantiomer.

Reaction Scheme:

Figure 1: Asymmetric reduction of the prochiral ketone.

Step-by-Step Protocol:

-

Preparation of the Ketone: The starting ketone, 1-(3,4-dimethoxyphenyl)cyclopropyl methyl ketone, can be synthesized via Friedel-Crafts acylation of 1,2-dimethoxybenzene with cyclopropanecarbonyl chloride, followed by reaction of the resulting ketone with a methyl organometallic reagent and subsequent oxidation.

-

Asymmetric Reduction:

-

To a solution of the chiral catalyst, such as (R)-CBS-oxazaborolidine (0.1 eq.), in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of borane-dimethyl sulfide complex (1.1 eq.) dropwise.

-

Stir the mixture for 15 minutes to allow for complex formation.

-

Cool the reaction to -78 °C and add a solution of 1-(3,4-dimethoxyphenyl)cyclopropyl methyl ketone (1.0 eq.) in THF dropwise over 30 minutes.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol, followed by 1 M HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched alcohol.

-

-

Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by ¹H NMR analysis.

Protocol 2: Chiral Resolution of Racemic 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol

This classical approach involves the separation of diastereomeric esters.

Workflow:

Figure 2: Workflow for chiral resolution.

Step-by-Step Protocol:

-

Synthesis of Racemic Alcohol: The racemic alcohol can be prepared by the Grignard reaction of methylmagnesium bromide with 1-(3,4-dimethoxyphenyl)cyclopropyl ketone.

-

Esterification: React the racemic alcohol with an enantiomerically pure chiral acid, such as (R)-(-)-mandelic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). This will form a mixture of two diastereomeric esters.

-

Separation: The diastereomers can often be separated by fractional crystallization due to their different physical properties (e.g., solubility). Alternatively, preparative chromatography can be employed.

-

Hydrolysis: The separated diastereomeric esters are then hydrolyzed under basic conditions (e.g., with lithium hydroxide in a THF/water mixture) to liberate the enantiomerically pure alcohols.

Application in Asymmetric Synthesis: A Hypothetical Diels-Alder Reaction

To illustrate the potential of this chiral auxiliary, we will consider its use in a hypothetical asymmetric Diels-Alder reaction between an acrylate ester derived from our auxiliary and cyclopentadiene.

Protocol 3: Asymmetric Diels-Alder Reaction

Reaction Scheme:

Figure 3: Proposed asymmetric Diels-Alder reaction.

Step-by-Step Protocol:

-

Synthesis of the Chiral Dienophile:

-

To a solution of enantiomerically pure (R)-1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol in dichloromethane, add triethylamine followed by acryloyl chloride at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Purify the resulting chiral acrylate ester by column chromatography.

-

-

Diels-Alder Reaction:

-

Dissolve the chiral acrylate in a suitable solvent such as dichloromethane or toluene and cool to -78 °C.

-

If using a Lewis acid catalyst, add it at this stage (e.g., diethylaluminum chloride).

-

Add freshly cracked cyclopentadiene dropwise.

-

Stir the reaction at low temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product, dry the organic layer, and concentrate.

-

-

Analysis of Diastereoselectivity: The diastereomeric ratio of the product should be determined by ¹H NMR spectroscopy or gas chromatography (GC) of the crude reaction mixture. The bulky cyclopropyl and dimethoxyphenyl groups are expected to effectively block one face of the dienophile, leading to a high preference for one diastereomer.

Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to yield the enantiomerically enriched product.

Protocol 4: Reductive Cleavage of the Auxiliary

Step-by-Step Protocol:

-

Dissolve the Diels-Alder adduct in a suitable solvent system, such as a mixture of THF and water.

-

Add a reducing agent, for example, lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.

-

Stir the reaction at room temperature until the ester is fully reduced.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting suspension and extract the filtrate with diethyl ether.

-

The aqueous layer will contain the chiral auxiliary, which can potentially be recovered and recycled. The organic layer will contain the desired chiral alcohol product.

Data Summary (Hypothetical)

The following table summarizes the expected outcomes for the proposed synthetic sequence.

| Step | Transformation | Expected Yield | Expected Stereoselectivity | Analysis Method |

| 1 | Asymmetric Reduction | > 85% | > 95% ee | Chiral HPLC |

| 2 | Chiral Acrylate Synthesis | > 90% | N/A | ¹H NMR, ¹³C NMR |

| 3 | Diels-Alder Reaction | > 90% | > 90% de | ¹H NMR, GC |

| 4 | Auxiliary Cleavage | > 85% | No racemization | Chiral HPLC of product |

Conclusion and Future Outlook

This document has outlined a theoretical yet scientifically plausible framework for the application of 1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol as a novel chiral auxiliary. The proposed protocols for its enantioselective synthesis, attachment to a substrate, use in a stereoselective transformation, and subsequent removal are based on well-established and reliable chemical principles.

The unique combination of steric bulk and electronic features in this molecule warrants experimental investigation. Future work should focus on the practical implementation of these protocols, optimization of reaction conditions, and exploration of the auxiliary's effectiveness in a broader range of asymmetric reactions, such as aldol additions, alkylations, and conjugate additions. The successful development of this auxiliary would provide a valuable new tool for the synthesis of complex, enantiomerically pure molecules.

References

As this is a theoretical guide for a novel application, direct references for the use of 1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol as a chiral auxiliary are not available. The protocols and principles described herein are based on established methodologies in asymmetric synthesis, for which a vast body of literature exists. For foundational knowledge, the reader is directed to standard texts and reviews on asymmetric synthesis and chiral auxiliaries. For specific reaction types mentioned (e.g., CBS reduction, Diels-Alder reaction, LiAlH₄ reduction), authoritative sources can be readily found in chemical literature databases. The existence of the title compound is confirmed by chemical suppliers.[1][2][3]

-

General Asymmetric Synthesis

- Title: Asymmetric Synthesis

- Source: Edited by G. Procter, Oxford University Press.

-

URL: [Link]

-

Chiral Auxiliaries

- Title: Compendium of Chiral Auxiliary Applic

- Source: Edited by G. Roos, Academic Press.

-

URL: [Link]

- 1-(3,4-Dimethoxyphenyl)-1-cyclopropyl ethanol 96% Source: Advanced ChemBlocks

- 1-cyclopropyl-1-(3,4-dimethoxyphenyl)

- 1-(3,4-Dimethoxyphenyl)-1-cyclopropyl ethanol - Sigma-Aldrich Source: Sigma-Aldrich

Sources

Application Notes and Protocols: 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of specific structural motifs can unlock novel pharmacological properties. 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol represents a compelling, albeit underexplored, molecular scaffold that marries two key pharmacophores: the cyclopropyl group and the 3,4-dimethoxyphenyl (veratryl) moiety. This document serves as a comprehensive guide to the potential applications of this compound, providing detailed protocols for its synthesis and preliminary biological evaluation. Our aim is to equip researchers with the foundational knowledge and practical methodologies to investigate this promising chemical entity within their own drug discovery programs.

The cyclopropyl ring is a highly sought-after feature in modern drug design.[1][2] Its unique electronic properties and strained three-membered ring structure offer several advantages, including:

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group often renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially increasing a drug's half-life.[3]

-

Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to more favorable interactions with a biological target.[1][2]

-

Improved Physicochemical Properties: Incorporation of a cyclopropyl group can influence a molecule's lipophilicity and solubility, impacting its pharmacokinetic profile.[1][2]

The 3,4-dimethoxyphenyl moiety is a common feature in a variety of natural products and synthetic compounds with demonstrated biological activity, including anti-inflammatory and anticancer properties.[4][5][6] The combination of these two groups in 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol creates a tertiary alcohol, a versatile functional group that can participate in hydrogen bonding with biological targets and serve as a handle for further chemical modification.

This guide will first explore the potential therapeutic applications of this scaffold, followed by a detailed, step-by-step protocol for its synthesis and characterization. Finally, we will present an exemplary protocol for evaluating its potential anti-inflammatory activity, a therapeutic area suggested by the presence of the 3,4-dimethoxyphenyl group.

Potential Therapeutic Applications

While direct biological data for 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol is not extensively published, its structural components suggest several promising avenues for investigation:

-

Anti-inflammatory Agents: Compounds containing the 3,4-dimethoxyphenyl moiety have been shown to possess anti-inflammatory properties.[4][5] It is hypothesized that this scaffold could serve as a starting point for the development of novel inhibitors of inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX).

-

Anticancer Agents: The chalcone scaffold, which can be related to the open-chain analogue of our target molecule, has been investigated for its anticancer properties.[6] The unique conformational constraints imposed by the cyclopropyl group could lead to derivatives with enhanced potency and selectivity against various cancer cell lines.

-

Neurological Disorders: The ability of the cyclopropyl group to enhance brain permeability makes this scaffold an interesting candidate for targeting central nervous system (CNS) disorders.[2] Further derivatization could lead to compounds with activity at neuroreceptors or enzymes implicated in neurological diseases.

Synthesis and Characterization

The synthesis of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol can be achieved through a straightforward Grignard reaction, a fundamental and reliable method in organic synthesis. The proposed synthetic route is outlined below.

Synthetic Workflow

Caption: Synthetic workflow for 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol.

Detailed Synthesis Protocol

Materials:

| Material | Grade | Supplier (Example) |

| 3',4'-Dimethoxyacetophenone | ReagentPlus®, ≥99% | Sigma-Aldrich |

| Cyclopropylmagnesium bromide (0.5 M in THF) | Synthesis grade | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore |

| Saturated Ammonium Chloride (NH₄Cl) | ACS Reagent | Fisher Scientific |

| Diethyl Ether | ACS Reagent | VWR |

| Magnesium Sulfate (Anhydrous) | ACS Reagent | Sigma-Aldrich |

| Silica Gel (230-400 mesh) | Grade 60 | Sorbent Technologies |

| Hexanes | ACS Reagent | Fisher Scientific |

| Ethyl Acetate | ACS Reagent | Fisher Scientific |

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3',4'-dimethoxyacetophenone (1.80 g, 10.0 mmol). Dissolve the ketone in 50 mL of anhydrous THF under a nitrogen atmosphere.

-

Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add cyclopropylmagnesium bromide (30.0 mL of a 0.5 M solution in THF, 15.0 mmol) to the stirred solution via the dropping funnel over 30 minutes. Rationale: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate solvent system. The disappearance of the starting ketone spot indicates reaction completion.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution at 0 °C. Rationale: Ammonium chloride is a mild acid that protonates the alkoxide intermediate and neutralizes any unreacted Grignard reagent without causing significant side reactions.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (50 mL), and then dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes.

-

Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol as a colorless oil. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Exemplary Biological Evaluation: In Vitro Anti-inflammatory Assay

Given the known anti-inflammatory properties of compounds containing the 3,4-dimethoxyphenyl moiety, a relevant initial biological screen for 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol would be an in vitro assay to assess its ability to inhibit key inflammatory mediators. The following protocol describes a cell-based assay to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Workflow for NO Inhibition Assay

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Detailed Protocol for NO Inhibition Assay

Materials:

| Material | Grade | Supplier (Example) |

| RAW 264.7 Macrophage Cell Line | ATCC | |

| Dulbecco's Modified Eagle Medium (DMEM) | Cell Culture Grade | Gibco |

| Fetal Bovine Serum (FBS) | Cell Culture Grade | Gibco |

| Penicillin-Streptomycin | Cell Culture Grade | Gibco |

| Lipopolysaccharide (LPS) from E. coli | Sigma-Aldrich | |

| Griess Reagent | Promega | |

| 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol | Synthesized | In-house |

| Dexamethasone (Positive Control) | ≥98% | Sigma-Aldrich |

| Dimethyl Sulfoxide (DMSO) | Cell Culture Grade | Sigma-Aldrich |

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare stock solutions of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol and dexamethasone in DMSO. On the day of the experiment, prepare serial dilutions of the test compound and positive control in DMEM. The final DMSO concentration should not exceed 0.1%.

-

Pre-treatment: Remove the old media from the cells and add 100 µL of fresh media containing the desired concentrations of the test compound or dexamethasone. Incubate for 1 hour.

-

LPS Stimulation: After pre-treatment, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.

-

Incubation: Incubate the plate for 24 hours at 37 °C and 5% CO₂.

-

Nitrite Measurement: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate at room temperature for 10 minutes, protected from light.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of NO inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100

-

IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) using non-linear regression analysis.

Conclusion and Future Directions

1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol is a structurally intriguing molecule that holds considerable potential for medicinal chemistry applications. The strategic incorporation of the cyclopropyl group offers a proven strategy to enhance druglike properties, while the 3,4-dimethoxyphenyl moiety provides a starting point for exploring various therapeutic areas, particularly inflammation. The protocols detailed in this guide provide a solid foundation for the synthesis, purification, and initial biological screening of this compound.

Future work should focus on the synthesis of a library of analogues to establish structure-activity relationships (SAR). Modifications could include altering the substitution pattern on the aromatic ring, replacing the hydroxyl group with other functionalities, and introducing chirality at the tertiary carbon center. Such studies will be instrumental in unlocking the full therapeutic potential of this promising molecular scaffold.

References

- Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

- Cyclopropyl carbinol: properties, applications in organic synthesis and safety. (2023-09-11).

- Application of Cyclopropane in Drug Discovery. PharmaBlock.

- Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl)

- 1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol.

- Cyclopropyl group. Wikipedia.

- Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction.

- A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor.

- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.

- 1-(3,4-Dimethoxyphenyl)-1-cyclopropyl ethanol 96%. Advanced ChemBlocks.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.

- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Deriv

- Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives.

- A kind of preparation method of cyclopropyl-carbinol.

- Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.

- Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)

- The Synthesis of Cyclopropyl-Fused Tetrahydrofurans

- A New Chalcone Derivative (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis. PubMed.

- List of most commonly encountered drugs currently controlled under the misuse of drugs legisl

- 1-cyclopropyl-1-(2,6-difluoro-3-methoxyphenyl)ethanol. ChemicalBook.

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new chalcone derivative (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suppresses prostate cancer involving p53-mediated cell cycle arrests and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol as a Versatile Synthetic Building Block

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Synthesis

In the landscape of contemporary drug discovery and complex molecule synthesis, the cyclopropyl group has emerged as a privileged structural motif.[1] Its unique conformational rigidity and electronic properties, stemming from significant ring strain, offer medicinal chemists a powerful tool to enhance pharmacological profiles. The incorporation of a cyclopropyl ring can lead to improved metabolic stability, enhanced potency through conformational constraint, and modulation of physicochemical properties such as lipophilicity and pKa.[1] 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol, the subject of this guide, is a tertiary alcohol that marries the advantageous cyclopropyl group with an electron-rich aromatic system, rendering it a highly versatile and reactive building block for the synthesis of diverse molecular architectures.

The inherent strain energy of the cyclopropane ring in this molecule predisposes it to a variety of ring-opening and rearrangement reactions, providing access to a range of valuable synthons that would be challenging to prepare through other means. This guide will provide detailed protocols for the synthesis of 1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol and explore its application in key synthetic transformations, including acid-catalyzed rearrangements to homoallylic alcohols and Lewis acid-mediated carbon-carbon bond-forming reactions.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of 1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1339438-00-4 | [2] |

| Molecular Formula | C13H18O3 | [2] |

| Molecular Weight | 222.29 g/mol | [2] |

| IUPAC Name | 1-(1-(3,4-dimethoxyphenyl)cyclopropyl)ethan-1-ol | [2] |

| Appearance | Not specified, likely an oil or low-melting solid | |

| Storage | Store at room temperature. | [2] |

Safety Precautions: This compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol

The synthesis of the title compound is most readily achieved via a Grignard reaction between the commercially available 3,4-dimethoxyacetophenone and cyclopropylmagnesium bromide. The Grignard reagent can be prepared in situ from cyclopropyl bromide and magnesium turnings.

Caption: Synthetic route to 1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol.

Protocol 1: Synthesis of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol

Materials:

-

Magnesium turnings

-

Iodine crystal

-

Cyclopropyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

3,4-Dimethoxyacetophenone

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, ice bath.

Procedure:

Part A: Preparation of Cyclopropylmagnesium Bromide (in situ)

-

To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents). The entire apparatus should be under an inert atmosphere (nitrogen or argon).

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of cyclopropyl bromide (1.1 equivalents) in anhydrous THF.

-

Add a small portion of the cyclopropyl bromide solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reagent formation.[3]

-

Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Grignard Reaction with 3,4-Dimethoxyacetophenone

-

Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C using an ice bath.

-

Dissolve 3,4-dimethoxyacetophenone (1 equivalent) in anhydrous THF in a separate flask and add it dropwise to the stirred Grignard reagent solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture again in an ice bath and quench the reaction by the slow and careful addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol.

Applications in Synthetic Chemistry

The synthetic utility of 1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol stems from the facile ring-opening of the strained cyclopropyl group under various conditions, leading to the formation of valuable intermediates.

Application 1: Acid-Catalyzed Rearrangement to Homoallylic Alcohols

Cyclopropyl carbinols are known to undergo acid-catalyzed rearrangement to form homoallylic alcohols. This transformation proceeds through a stabilized carbocation intermediate generated upon protonation of the hydroxyl group and subsequent departure of water. The relief of ring strain drives the cleavage of a cyclopropyl C-C bond.

Caption: Mechanism of acid-catalyzed rearrangement.

Protocol 2: Synthesis of (E/Z)-1-(3,4-Dimethoxyphenyl)but-3-en-1-ol

Materials:

-

1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol

-

p-Toluenesulfonic acid monohydrate (TsOH·H2O) or another suitable Brønsted acid

-

Dichloromethane (DCM) or Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser.

Procedure:

-

To a solution of 1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol (1 equivalent) in dichloromethane or toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).

-

Stir the reaction mixture at room temperature or gently heat to reflux, while monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench by washing with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the homoallylic alcohol as a mixture of E/Z isomers.

Application 2: Lewis Acid-Mediated Ring-Opening and Addition to Aldehydes

The cyclopropyl ring can be activated by a Lewis acid, facilitating its ring-opening and subsequent reaction with an electrophile, such as an aldehyde. This reaction provides a route to 1,4-diols or related structures.

Caption: Lewis acid-mediated reaction with an aldehyde.

Protocol 3: Synthesis of a 1,4-Diol Derivative

Materials:

-

1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol

-

Anhydrous dichloromethane (DCM)

-

Titanium(IV) chloride (TiCl4) or another suitable Lewis acid

-

Aldehyde (e.g., benzaldehyde)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, syringe, inert atmosphere.

Procedure:

-

To a solution of 1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol (1 equivalent) and the aldehyde (1.2 equivalents) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add a solution of titanium(IV) chloride in dichloromethane (1.1 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for a specified time (e.g., 1-3 hours), monitoring the reaction by TLC.

-

Quench the reaction at -78 °C by the addition of saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1,4-diol derivative.

Conclusion

1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol is a readily accessible and highly versatile synthetic building block. Its unique combination of a strained cyclopropyl ring and an electron-rich aromatic moiety allows for a range of synthetically useful transformations. The protocols detailed in this guide provide a starting point for the exploration of its chemistry, offering access to valuable homoallylic alcohols and functionalized diol derivatives. The principles outlined herein can be extended to a variety of other electrophiles and reaction conditions, making this building block a valuable addition to the synthetic chemist's toolbox for the construction of complex molecules with potential applications in medicinal chemistry and materials science.

References

- BenchChem. (2025).

- Chou, D. T. H., Huang, X., Batchelor, R. J., Einstein, F. W. B., & Bennet, A. J. (1998). Rearrangement of a Homoallylic Alcohol via an Acid-Catalyzed 1,4-Hydride Shift Yields a Saturated Ketone. The Journal of Organic Chemistry, 63(3), 575–581.

- Fleury, L. M., & Ashfeld, B. L. (2009). Titanocene Dichloride-Catalyzed Allylation of Carbonyl Compounds with Allyl Halides. Organic Letters, 11(23), 5670–5673.

- Liu, Y., Wang, Q.-L., Chen, Z., Zhou, C.-S., Xiong, B.-Q., Zhang, P.-L., Yang, C.-A., & Zhou, Q. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 256–278.

- Nakamura, Y., Okada, M., Horikawa, H., & Taguchi, T. (2003).

-

Organic Chemistry Portal. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Retrieved from [Link]

- Pasto, D. J. (2001). Grignard Reaction. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

- Peters, U., & Schnatterer, A. (2016). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Synthesis, 48(15), 2341-2365.

- Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Lewis Acid Mediated Reactions of Cyclopropyl Aryl Ketones with Arylaldehydes, Facile Preparation of 2-(2-Hydroxyethyl)-1,3-diarylpropenones. Organic Letters, 9(15), 2827–2829.

- Sibi, M. P., & Liu, M. (2001). Lewis Acid-Catalyzed Enantioselective Radical Reactions. Organic Letters, 3(26), 4181–4184.

- Singh, V., & Arora, S. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Pharmaceuticals, 16(5), 748.

- Verma, S. K., Prajapati, A., Saini, M. K., & Basak, A. K. (2020). Lewis Acid Catalyzed Reductive Cyclization of 2‐Aryloxybenzaldehydes and 2‐(Arylthio)benzaldehydes to Unsubstituted 9H‐Xanthenes and Thioxanthenes in Diisopropyl Ether.

- Wang, J.-X., Jia, X., Meng, T., & Xin, L. (2005).

- Wessjohann, L. A., & Scheid, G. (1999). Recent developments in the Barbier-and Grignard-type reactions in aqueous media. Current Opinion in Chemical Biology, 3(3), 334-339.

- Yadav, V. K., Verma, A. K., Kumar, P., & Hulikal, V. (2014). 2-Arylcyclopropylmethanol as a substitute for homoallyl aryl alcohol in the construction of cis-2,6-disubstituted tetrahydropyran: synthesis of (±)-centrolobine.

-

Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

- ChemRxiv. (2022).

- Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.

-

Quora. (2021, March 19). Using phenyl magnesium bromide how would you prepare acetophenone? Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Lewis acid mediated, mild C–H aminoalkylation of azoles via three component coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol. The primary focus is on the Grignard reaction between cyclopropylmagnesium bromide and 3,4-dimethoxyacetophenone, a common and efficient route to this tertiary alcohol. This document is designed for researchers, chemists, and drug development professionals to help optimize reaction conditions, maximize yields, and resolve common experimental issues.

Introduction: The Synthetic Challenge

The synthesis of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol involves the formation of a carbon-carbon bond between a highly reactive organometallic reagent and a ketone. While conceptually straightforward, the Grignard reaction is notoriously sensitive to experimental conditions. The high basicity of the Grignard reagent demands strictly anhydrous conditions, and the stability of the cyclopropyl moiety requires careful control to prevent unwanted side reactions.[1][2] This guide provides a systematic approach to navigating these challenges.

Reaction Overview & Mechanism

The core of the synthesis is the nucleophilic addition of a cyclopropyl Grignard reagent to the electrophilic carbonyl carbon of 3,4-dimethoxyacetophenone. The magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the carbonyl carbon's electrophilicity.[3] This is followed by an acidic workup to protonate the resulting magnesium alkoxide, yielding the final tertiary alcohol.

Caption: Figure 1. Overall reaction scheme for the Grignard synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended grade for solvents and reagents? A: Anhydrous grade solvents are mandatory. Tetrahydrofuran (THF) or diethyl ether (Et₂O) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased as anhydrous grade and used directly from a sealed bottle under an inert atmosphere. All other reagents, including cyclopropyl bromide and 3,4-dimethoxyacetophenone, should be of high purity (>98%) and stored under inert gas if sensitive to air or moisture.

Q2: Which solvent is superior for this reaction: THF or Diethyl Ether? A: Both solvents are effective, but THF is generally preferred for several reasons. Its higher boiling point (66 °C vs. 34.6 °C for Et₂O) allows for a wider operating temperature range, which can be beneficial for initiating the Grignard formation. Furthermore, THF is a better solvent for the magnesium halide salts (Schlenk equilibrium), which can keep the Grignard reagent more soluble and reactive.[4]

Q3: How can I confirm the formation and concentration of my cyclopropylmagnesium bromide solution? A: Visual confirmation (disappearance of magnesium turnings, gentle refluxing) is a good indicator, but quantitative analysis is crucial for reproducibility. The most reliable method is to titrate a small aliquot of the Grignard solution. A common method involves using a known concentration of a titrant like sec-butanol in xylene with a colorimetric indicator such as 1,10-phenanthroline.

Q4: Can I use cyclopropyl chloride or iodide instead of the bromide? A: Yes, but with trade-offs. Cyclopropyl bromide offers a good balance of reactivity and stability. Cyclopropyl chloride is less reactive, often requiring longer reaction times or higher temperatures to form the Grignard reagent.[4] Cyclopropyl iodide is more reactive, which can facilitate Grignard formation but may also lead to a higher incidence of side reactions like Wurtz coupling.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Caption: Figure 2. A decision tree for troubleshooting the synthesis.

Problem 1: The Grignard reagent formation does not initiate.

-

Symptom: No exotherm, no color change from clear to cloudy gray/brown, and magnesium turnings remain shiny after adding a portion of the cyclopropyl bromide.

-

Probable Cause & Scientific Explanation:

-

Passive Magnesium Surface: Magnesium turnings are coated with a thin, passivating layer of magnesium oxide (MgO). This layer is inert and prevents the magnesium from reacting with the alkyl halide.[5]

-

Presence of Water: Grignard reagents are extremely strong bases and are readily quenched by trace amounts of water.[2] Water can be introduced from inadequately dried glassware, solvents, or the alkyl halide itself.

-

Poor Quality Reagents: The cyclopropyl bromide may have degraded, or the magnesium may be of low quality.

-

-

Solutions:

-

Magnesium Activation: The MgO layer must be disrupted.

-

Mechanical: Crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.

-

Chemical: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, forming MgI₂, which helps to etch the oxide layer. The disappearance of the purple/brown iodine color is an indicator of activation.[4]

-

Entrainment: Add a few drops of 1,2-dibromoethane. It reacts readily with magnesium to form ethylene gas and MgBr₂, actively cleaning the surface.

-

-

Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and cool under a stream of inert gas (Argon or Nitrogen). Use only anhydrous solvents and ensure reagents are dry.[5]

-

Problem 2: Low yield of the final alcohol product, despite apparent Grignard formation.

-

Symptom: After workup, analysis (TLC, GC-MS, NMR) shows a large amount of unreacted 3,4-dimethoxyacetophenone and a low yield of the desired product.

-

Probable Cause & Scientific Explanation:

-

Low Grignard Concentration: The initial formation may have been inefficient. A significant side reaction during the formation of cyclopropylmagnesium bromide is the formation of cyclopropane gas from the disproportionation of cyclopropyl radicals on the magnesium surface.[6] This consumes the starting material without forming the desired reagent.

-

Ketone Enolization: The Grignard reagent is a strong base. It can deprotonate the α-carbon of the 3,4-dimethoxyacetophenone, forming a magnesium enolate. This pathway consumes the Grignard reagent and the ketone without forming the desired C-C bond. This is more prevalent at higher temperatures.

-

Steric Hindrance: While not extreme, the ketone is somewhat sterically hindered, which can slow the rate of nucleophilic addition. If the Grignard reagent is added too quickly, its local concentration can build up, favoring side reactions.

-

-

Solutions:

-

Optimize Grignard Addition: Add the solution of 3,4-dimethoxyacetophenone slowly to the Grignard reagent at a low temperature (e.g., 0 °C to -10 °C). This keeps the concentration of the ketone low at any given moment, favoring nucleophilic addition over enolization.

-

Use of a Lewis Acid Additive: The addition of a Lewis acid like cerium(III) chloride (CeCl₃) can dramatically improve yields in cases of enolization-prone ketones (Luche reaction conditions). CeCl₃ undergoes transmetalation with the Grignard reagent to form a less basic, but still highly nucleophilic, organocerium species which is much less likely to act as a base.[7]

-

Verify Grignard Concentration: Before adding the ketone, titrate the Grignard reagent to ensure an accurate stoichiometry (typically 1.1 to 1.5 equivalents of Grignard reagent per equivalent of ketone is used).

-

Problem 3: Isolation of a significant amount of a high-boiling, non-polar byproduct.

-

Symptom: A non-polar spot on TLC or a peak in GC-MS corresponding to a dimer of the cyclopropyl group (dicyclopropyl) is observed.

-

Probable Cause & Scientific Explanation:

-

Wurtz Coupling: This occurs when the newly formed Grignard reagent (R-MgX) reacts with the unreacted starting alkyl halide (R-X) to form a dimer (R-R) and MgX₂. This is favored by high local concentrations of the alkyl halide and higher temperatures.[5]

-

-

Solutions:

-

Slow Addition: Add the cyclopropyl bromide dropwise to the magnesium suspension, ensuring the reaction is sustained but not overly vigorous. This prevents a buildup of the bromide concentration.

-

Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath.[8]

-

| Problem Summary | Primary Cause(s) | Recommended Solution(s) |

| Reaction Failure | Passive MgO layer; Moisture | Activate Mg (I₂, heat); Rigorously dry all glassware/reagents. |

| Low Product Yield | Inefficient Grignard formation; Ketone enolization | Titrate Grignard; Slow addition of ketone at low temp (0 °C); Consider CeCl₃ additive. |

| Wurtz Coupling | High local concentration of alkyl halide | Slow, dropwise addition of cyclopropyl bromide; Maintain gentle reflux. |

| Product Decomposition | Acidic conditions during workup/purification | Use buffered or mild acidic quench (e.g., sat. aq. NH₄Cl); Avoid strong acids and high heat during purification. |

Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on laboratory-specific conditions and scale.

Part A: Preparation of Cyclopropylmagnesium Bromide (c-PrMgBr)

-

Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.

-

Reagents: To the flask, add magnesium turnings (1.2 eq). In the dropping funnel, place a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF.

-

Initiation: Add a small crystal of iodine to the magnesium. Add ~5-10% of the cyclopropyl bromide solution to the flask. Gentle heating with a heat gun may be required to initiate the reaction, evidenced by the disappearance of the iodine color and the onset of a gentle reflux.

-

Formation: Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a steady but controlled reflux.

-

Completion: After the addition is complete, continue to stir the gray, cloudy mixture at room temperature or with gentle heating for 1-2 hours to ensure all magnesium has reacted. The final solution should be a dark gray to brown color.

Part B: Reaction with 3,4-Dimethoxyacetophenone

-

Setup: In a separate flame-dried flask under inert gas, dissolve 3,4-dimethoxyacetophenone (1.0 eq) in anhydrous THF.

-

Addition: Cool the prepared cyclopropylmagnesium bromide solution to 0 °C using an ice-water bath. Slowly add the ketone solution via cannula or dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the disappearance of the starting ketone.

-

Workup (Quench): Cool the reaction mixture back to 0 °C. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder quench than strong acids and minimizes the risk of dehydrating the tertiary alcohol product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or diethyl ether. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol.

References

Sources

- 1. Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]

Technical Support Center: Identifying and Mitigating Side Products in Reactions of 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol